N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Description
N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide: is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a sulfonylbenzamide moiety
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-6-4-7-15(12-14)19-17(21)13-5-3-8-16(11-13)24(22,23)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOZTCDXIYFYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of 3-fluorophenylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or iodine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: In the industrial sector, N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the sulfonamide and fluorophenyl groups but differs in the presence of a bromine atom.
N-(3-fluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine: This compound contains a quinazoline moiety instead of the benzamide group.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: This compound features a thiazole ring and a urea linkage.
Uniqueness: N-(3-fluorophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
